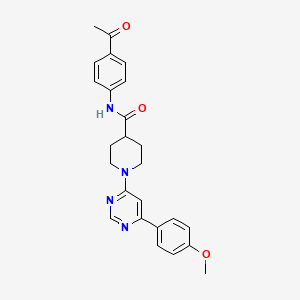

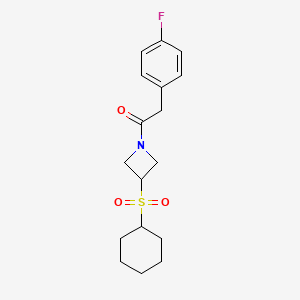

![molecular formula C9H17Cl2N3O2 B2486354 (3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride CAS No. 2059912-47-7](/img/structure/B2486354.png)

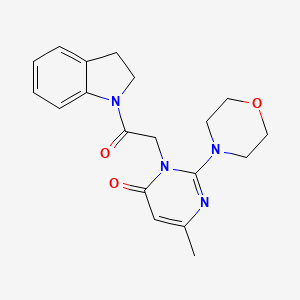

(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical compounds with complex structures, such as "(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride," often have significant biological activity or pharmacological potential. These compounds can be synthesized through multi-step organic synthesis, involving the construction of their core structure followed by the addition of functional groups.

Synthesis Analysis

The synthesis of complex molecules typically involves strategies such as chiral synthesis to achieve the desired stereochemistry, as seen in compounds with multiple chiral centers (Liu et al., 2008). The synthesis may include steps like cyclization, chlorination, and condensation reactions to construct the heterocyclic core and attach various substituents.

Wissenschaftliche Forschungsanwendungen

Pyrazole Derivatives in Chemical Synthesis

Pyrazole derivatives are significant in the synthesis of various heterocyclic compounds, demonstrating wide applications in medicinal chemistry due to their pharmacophore properties. These derivatives are utilized in creating compounds with anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and other biological activities. The synthesis of pyrazole heterocycles often involves condensation and cyclization processes, highlighting their utility as synthons in organic chemistry (Dar & Shamsuzzaman, 2015).

Pyrazole and Heterocyclic Chemistry

The chemistry of pyrazole derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones showcases their role as a privileged scaffold in the synthesis of heterocycles. These compounds serve as building blocks for creating a variety of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and others, under mild reaction conditions. This versatility underscores the importance of pyrazole derivatives in developing new heterocyclic compounds with potential applications in dyes and medicinal chemistry (Gomaa & Ali, 2020).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

The multicomponent synthesis of pyrazole derivatives is a notable method in the field of medicinal and pharmaceutical chemistry, offering an efficient route to bioactive molecules containing the pyrazole moiety. This approach is praised for its pot, atom, and step economy (PASE), facilitating the development of compounds with antibacterial, anticancer, antifungal, and antioxidant properties, among others. Recent advancements in this area emphasize the potential for creating novel biologically active molecules and drugs containing the pyrazole core (Becerra, Abonía, & Castillo, 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

(3R,4R)-N-methyl-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.2ClH/c1-10-8-5-13-6-9(8)14-7-3-11-12(2)4-7;;/h3-4,8-10H,5-6H2,1-2H3;2*1H/t8-,9+;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXRSCDDZMGMFZ-BPRGXCPLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1COCC1OC2=CN(N=C2)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1COC[C@@H]1OC2=CN(N=C2)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

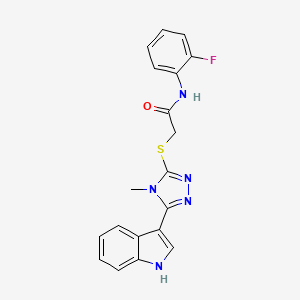

![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime](/img/structure/B2486271.png)

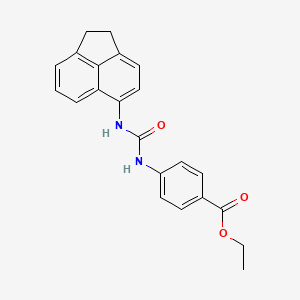

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2486278.png)

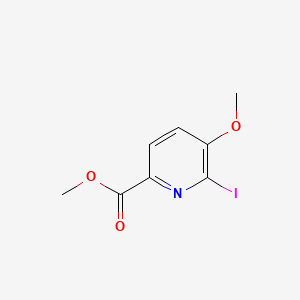

![4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2486279.png)

![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2486282.png)

![1-(Bromomethyl)-8-oxaspiro[4.5]decane](/img/structure/B2486294.png)